δ-Opioid Receptor Affinity and Selectivity: 3,8-DBO Outperforms the Piperazine-Based Reference Agonist SNC80
In a head-to-head comparison of five diazabicycloalkane cores bearing identical N-substituents, the 3,8-diazabicyclo[3.2.1]octane-based compound 4 demonstrated improved δ-opioid receptor affinity and selectivity relative to the piperazine-based reference agonist SNC80 [1]. All diazabicycloalkane compounds (including 3,6-diazabicyclo[3.1.1]heptane, 3,9-diazabicyclo[3.3.1]nonane, 3,9-diazabicyclo[4.2.1]nonane, and 3,10-diazabicyclo[4.3.1]decane cores) exhibited δ Ki values in the range 0.34–9.1 nM, yet only the 3,8-DBO scaffold achieved the combination of high δ affinity and δ-over-μ/κ selectivity that surpasses SNC80 [1].
| Evidence Dimension | δ-Opioid receptor binding affinity (Ki) and selectivity profile |
|---|---|
| Target Compound Data | 3,8-DBO-based compound 4: improved δ affinity and selectivity vs SNC80; all novel diazabicycloalkanes Ki(δ) range = 0.34–9.1 nM [1] |
| Comparator Or Baseline | SNC80 (piperazine-based reference δ agonist); diazatricyclodecane prototype 1a: Ki(δ) = 0.20 nM, Ki(μ)/Ki(δ) = 8044, Ki(κ)/Ki(δ) = 2956 [1] |
| Quantified Difference | 3,8-DBO compound 4 showed improved δ affinity and selectivity relative to SNC80; other bicyclic cores (3,6-DBH, 3,9-DBN, 3,9-[4.2.1]-DBN, 3,10-[4.3.1]-DBD) did not achieve the same selectivity advantage [1] |
| Conditions | Radioligand binding assays displacing [³H]-DPDPE (δ), [³H]-DAMGO (μ), and [³H]-U-69,593 (κ) from opioid receptors; compounds assayed as racemic or diastereoisomeric mixtures [1] |
Why This Matters
For procurement decisions in δ-opioid drug discovery programs, the 3,8-DBO dihydrochloride provides a validated entry point to a scaffold that has already demonstrated superior δ selectivity over the industry-standard piperazine-based SNC80 chemotype.
- [1] Loriga, G.; et al. Novel Diazabicycloalkane Delta Opioid Agonists. Bioorg. Med. Chem. 2015, 23 (17), 5527–5538. PMID: 26252963. View Source
